rac-Deacetamide Linezolid Phthalimide
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Overview
Description
rac-Deacetamide Linezolid Phthalimide is a synthetic compound with the molecular formula C22H20FN3O5 and a molecular weight of 425.41 g/mol . It is a derivative of Linezolid, an oxazolidinone antibiotic, and is primarily used in research settings.
Preparation Methods
The synthesis of rac-Deacetamide Linezolid Phthalimide involves multiple steps, starting from the basic building blocks of Linezolid. The synthetic route typically includes the following steps:
Formation of the oxazolidinone ring: This is achieved through the reaction of a fluorophenyl compound with a morpholine derivative.
Attachment of the phthalimide group: This step involves the reaction of the oxazolidinone intermediate with phthalic anhydride under specific conditions to form the final product.
Chemical Reactions Analysis
rac-Deacetamide Linezolid Phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and morpholine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-Deacetamide Linezolid Phthalimide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reference material in analytical chemistry.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used directly as a therapeutic agent, it serves as a model compound for studying the pharmacokinetics and pharmacodynamics of Linezolid derivatives.
Mechanism of Action
The mechanism of action of rac-Deacetamide Linezolid Phthalimide is similar to that of Linezolid. It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. This prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction . The compound’s molecular targets include the ribosomal RNA and associated proteins involved in the translation process.
Comparison with Similar Compounds
rac-Deacetamide Linezolid Phthalimide can be compared with other Linezolid derivatives and oxazolidinone antibiotics. Similar compounds include:
Linezolid: The parent compound, used as an antibiotic.
Tedizolid: A more recent oxazolidinone antibiotic with improved efficacy and tolerability.
Desacetamide Linezolid Phthalimide: Another derivative with slight structural differences.
Properties
IUPAC Name |
2-[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5/c23-18-11-14(5-6-19(18)24-7-9-30-10-8-24)25-12-15(31-22(25)29)13-26-20(27)16-3-1-2-4-17(16)21(26)28/h1-6,11,15H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZUTWSVQLXKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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